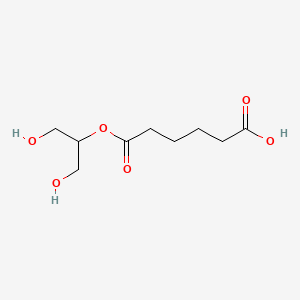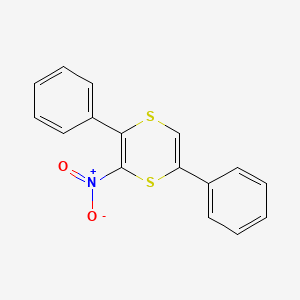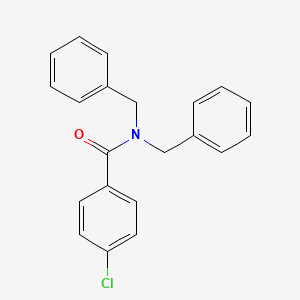
Glyceryl 2-adipate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glyceryl 2-adipate is a chemical compound derived from glycerol and adipic acid It is a type of polyester known for its biocompatibility and biodegradability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glyceryl 2-adipate can be synthesized through a polycondensation reaction involving glycerol and adipic acid. This reaction typically occurs under catalyst-free conditions, making it an environmentally friendly process. The reaction involves heating the reactants to facilitate the formation of ester bonds between the glycerol and adipic acid molecules .
Industrial Production Methods
In industrial settings, this compound is produced using similar polycondensation techniques. The process may involve the use of continuous reactors to ensure consistent product quality and yield. Additionally, the reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Glyceryl 2-adipate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, resulting in diverse products .
Applications De Recherche Scientifique
Glyceryl 2-adipate has numerous scientific research applications, including:
Chemistry: It is used as a building block for synthesizing various polymers and copolymers.
Biology: Its biocompatibility makes it suitable for use in cell culture and tissue engineering.
Medicine: this compound is explored as a drug delivery carrier due to its ability to form nanoparticles and encapsulate therapeutic agents.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials
Mécanisme D'action
The mechanism of action of glyceryl 2-adipate involves its interaction with biological systems. Its biocompatibility allows it to integrate with tissues without causing adverse reactions. The compound can form nanoparticles that encapsulate drugs, facilitating targeted delivery and controlled release. The molecular targets and pathways involved depend on the specific application, such as drug delivery or tissue engineering .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(lactic-co-glycolic acid): Another biodegradable polymer used in drug delivery and tissue engineering.
Poly(lactic acid): Known for its use in biodegradable plastics and medical applications.
Poly(caprolactone): A biodegradable polyester with applications in drug delivery and tissue engineering
Uniqueness
Glyceryl 2-adipate stands out due to its unique combination of biocompatibility, biodegradability, and versatility. Unlike some other biodegradable polymers, it can be synthesized under mild conditions without the need for toxic catalysts. This makes it an attractive option for various biomedical and industrial applications .
Propriétés
Numéro CAS |
686774-80-1 |
|---|---|
Formule moléculaire |
C9H16O6 |
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
6-(1,3-dihydroxypropan-2-yloxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C9H16O6/c10-5-7(6-11)15-9(14)4-2-1-3-8(12)13/h7,10-11H,1-6H2,(H,12,13) |
Clé InChI |
MAYDBROXHOVYDN-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)OC(CO)CO)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-1-methoxy-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B12787938.png)













